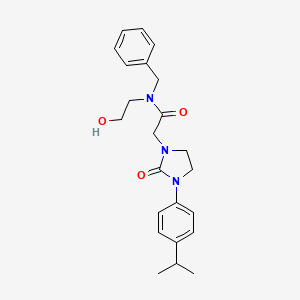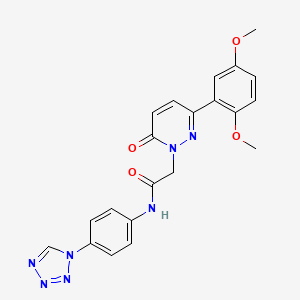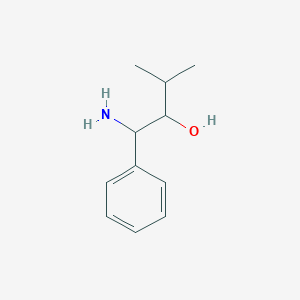
N-benzyl-N-(2-hydroxyethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2-hydroxyethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-N-(2-hydroxyethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-(2-hydroxyethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Corrosion Inhibition
One of the prominent areas of research involving related acetamide derivatives is their synthesis for use as corrosion inhibitors. Yıldırım and Çetin (2008) investigated the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their efficiency as corrosion inhibitors in acidic and oil medium environments. Their study highlighted the potential of such compounds in protecting steel against corrosion, offering insights into their practical applications in industrial maintenance and preservation (Yıldırım & Çetin, 2008).
Antimicrobial and Cytotoxic Properties
Research on benzimidazole and its derivatives, closely related to the compound of interest, has shown promising antimicrobial and cytotoxic activities. Devi, Shahnaz, and Prasad (2022) synthesized a series of compounds derived from 2-mercaptobenzimidazole and evaluated their antibacterial and antifungal effectiveness. Their findings indicated significant activity against a range of microorganisms, offering potential for the development of new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Environmental and Photovoltaic Applications
An interesting avenue of research involves the use of benzothiazolinone acetamide analogs for environmental and photovoltaic applications. Mary et al. (2020) explored the synthesis, spectroscopic characteristics, and ligand-protein interactions of such compounds. Their study extended to evaluating the molecules' efficiency as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing their potential in renewable energy technologies (Mary et al., 2020).
Antitumor Activity
The exploration of benzothiazole derivatives for antitumor applications has also been a significant area of research. Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity against a range of human tumor cell lines. Their work identified compounds with considerable anticancer activity, highlighting the therapeutic potential of these derivatives (Yurttaş, Tay, & Demirayak, 2015).
Synthesis for Peptide Research
In peptide synthesis research, the direct condensation of dipeptides with acetone, forming compounds similar to the one of interest, has proven useful. Hardy and Samworth (1977) discussed the preparation of 2-(2,2,4-trialkyl-5-oxoimidazolidin-1-yl)alkanoic acids via NN′-isopropylidene dipeptides. This methodology facilitates racemisation-free peptide couplings, contributing valuable techniques to peptide chemistry (Hardy & Samworth, 1977).
Propiedades
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-18(2)20-8-10-21(11-9-20)26-13-12-25(23(26)29)17-22(28)24(14-15-27)16-19-6-4-3-5-7-19/h3-11,18,27H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOIAEZYWMMUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2-hydroxyethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)

![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone](/img/structure/B2765215.png)



![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride](/img/no-structure.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)
![2-Benzyl-6-oxo-3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2765227.png)



![6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765233.png)